molecular formula C7H2BrF4NO2 B1526716 1-Bromo-5-fluoro-4-nitro-2-(trifluoromethyl)benzene CAS No. 932374-77-1

1-Bromo-5-fluoro-4-nitro-2-(trifluoromethyl)benzene

Cat. No.: B1526716
CAS No.: 932374-77-1
M. Wt: 287.99 g/mol
InChI Key: CYKDDFAZCMOGAI-UHFFFAOYSA-N
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Description

Introduction and Chemical Identity

1.1 Structural Characteristics and Nomenclature
1-Bromo-5-fluoro-4-nitro-2-(trifluoromethyl)benzene is a poly-substituted aromatic compound with the molecular formula C₇H₂BrF₄NO₂ and a molecular weight of 287.99 g/mol . Its structure features a benzene ring substituted with four distinct functional groups: (1) a bromine atom at position 1, (2) a fluorine atom at position 5, (3) a nitro group at position 4, and (4) a trifluoromethyl group at position 2. This regioselective arrangement creates a unique electronic environment, with electron-withdrawing groups (nitro, trifluoromethyl) and halogens (bromine, fluorine) influencing reactivity and stability.

The compound’s IUPAC name reflects its substituents’ positions, while alternative identifiers include 932374-77-1 (CAS number) and SCHEMBL602315 . Its chemical stability is attributed to the strong C–F bonds and the electron-withdrawing effects of the nitro and trifluoromethyl groups, which reduce aromatic ring reactivity.

1.2 Historical Context and Development
The synthesis of this compound emerged from advancements in fluorinated aromatic chemistry, particularly in the late 2000s and 2010s. Key developments include:

  • Nitration and Halogenation : Early methods focused on introducing nitro and halogen substituents through electrophilic aromatic substitution (EAS) and nucleophilic substitution (NAS).
  • Trifluoromethylation : The incorporation of the trifluoromethyl group was enabled by reactions involving trifluoromethylating agents, such as 1,3-dibromo-5,5-dimethylhydantoin, under acidic conditions.
  • Purification Techniques : Modern protocols emphasize solvent extraction (e.g., dichloromethane) and drying agents (e.g., MgSO₄) to isolate the compound in high purity.

This compound’s development aligns with broader trends in fluorinated organic chemistry, driven by the need for intermediates in pharmaceuticals and agrochemicals.

Properties

IUPAC Name

1-bromo-5-fluoro-4-nitro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF4NO2/c8-4-2-5(9)6(13(14)15)1-3(4)7(10,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYKDDFAZCMOGAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])F)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401223839
Record name 1-Bromo-5-fluoro-4-nitro-2-(trifluoromethyl)benzene
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Molecular Weight

287.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

932374-77-1
Record name 1-Bromo-5-fluoro-4-nitro-2-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=932374-77-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-5-fluoro-4-nitro-2-(trifluoromethyl)benzene
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URL https://comptox.epa.gov/dashboard/DTXSID401223839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-Bromo-5-fluoro-4-nitro-2-(trifluoromethyl)benzene, with the CAS number 932374-77-1, is a halogenated aromatic compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant studies.

Basic Information

PropertyValue
Molecular FormulaC7_7H2_2BrF4_4N2_2O2_2
Molecular Weight287.99 g/mol
Boiling PointNot available
Melting PointNot available
SolubilitySlightly in Chloroform, Methanol, DMSO

Structural Characteristics

The structure of this compound features a bromine atom, a fluorine atom, and a nitro group attached to a benzene ring with a trifluoromethyl substituent. This unique arrangement contributes to its biological activity and reactivity.

Anticancer Activity

Recent studies have indicated that compounds containing trifluoromethyl groups can exhibit significant anticancer properties. For instance, research has shown that similar trifluoromethyl-substituted compounds can inhibit tumor growth by interfering with cellular pathways involved in proliferation and apoptosis.

Case Study:
A study conducted on various fluorinated aromatic compounds demonstrated that those with trifluoromethyl groups showed enhanced potency against cancer cell lines compared to their non-fluorinated counterparts. The mechanism of action often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Properties

The antimicrobial activity of this compound has also been explored. Compounds with similar structures have shown effectiveness against various bacterial strains.

Research Findings:
A comparative study evaluated the antibacterial efficacy of several halogenated compounds against Staphylococcus aureus and Pseudomonas aeruginosa. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics, suggesting potential as novel antibacterial agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, which is crucial for cell division.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cells, contributing to their cytotoxic effects.
  • Apoptosis Induction : Evidence indicates that they can activate apoptotic pathways in cancer cells through caspase activation .

Summary of Research Findings

Study ReferenceBiological Activity ObservedKey Findings
AnticancerSignificant inhibition of tumor growth in cell lines; IC50_{50} values indicating high potency.
AntimicrobialEffective against S. aureus and P. aeruginosa; lower MICs than standard antibiotics.
ApoptosisInduction of caspase activation in treated cells, suggesting programmed cell death mechanisms.

Scientific Research Applications

Chemistry

1-Bromo-5-fluoro-4-nitro-2-(trifluoromethyl)benzene serves as a building block in organic synthesis. It is utilized in the development of complex organic molecules, particularly in pharmaceuticals and agrochemicals. The compound's ability to undergo nucleophilic aromatic substitution reactions allows for the introduction of various functional groups, making it versatile for synthetic pathways .

Application Description
Building BlockUsed in synthesizing pharmaceuticals and agrochemicals
Nucleophilic SubstitutionFacilitates the introduction of functional groups

Biology

In biological research, this compound is employed to study enzyme inhibition and receptor binding due to its structural features. The presence of the trifluoromethyl group enhances lipophilicity, allowing for better interaction with biological membranes .

Medicine

The compound acts as an intermediate in synthesizing potential therapeutic agents, including anti-inflammatory and anticancer drugs . Studies have shown that fluorinated compounds can inhibit cell proliferation and induce apoptosis in cancer cells .

Therapeutic Area Potential Applications
Anti-inflammatoryDevelopment of new drugs
AnticancerEnhancing efficacy against resistant cancer cell lines

Antimicrobial Activity

Research indicates that halogenated aromatic compounds exhibit significant antimicrobial properties. A study demonstrated that 1-bromo derivatives with trifluoromethyl groups showed enhanced bioactivity against various bacterial strains due to increased lipophilicity .

Anticancer Activity

In vitro studies have shown that this compound enhances the efficacy of established chemotherapeutic agents when used in combination therapies. This synergistic effect is particularly notable against resistant cancer cell lines, indicating its potential as a valuable agent in cancer treatment protocols .

Comparison with Similar Compounds

Structural and Electronic Differences

The following table highlights key structural variations and their implications:

Compound Name CAS Number Substituents (Positions) Key Properties References
1-Bromo-5-fluoro-4-nitro-2-(trifluoromethyl)benzene 932374-77-1 Br (1), F (5), NO₂ (4), CF₃ (2) High electron deficiency; enhanced stability due to fluorine.
1-Bromo-4-nitro-2-(trifluoromethyl)benzene 367-67-9 Br (1), NO₂ (4), CF₃ (2) Lacks fluorine at position 5; lower polarity and reactivity in fluorophilic environments.
1-Bromo-5-fluoro-4-methoxy-2-(trifluoromethyl)benzene 2090805-17-5 Br (1), F (5), OCH₃ (4), CF₃ (2) Methoxy group (electron-donating) reduces ring electron deficiency; suited for nucleophilic attacks.
1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene 1224629-07-5 Br (1), F (3), OCH₃ (2), NO₂ (4) Methoxy at position 2 alters steric hindrance; lower thermal stability.
1-Bromo-2,4-difluoro-5-nitrobenzene 345-24-4 Br (1), F (2,4), NO₂ (5) Dual fluorine substitution increases solubility in polar solvents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-Bromo-5-fluoro-4-nitro-2-(trifluoromethyl)benzene, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via sequential halogenation and nitration of a benzene precursor. For example:

Bromination : Use bromine (Br₂) or N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) to introduce bromine at the ortho position relative to the trifluoromethyl group .

Nitration : Employ mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize over-nitration. The electron-withdrawing trifluoromethyl group directs nitro-group substitution to the para position .

  • Key Factors : Solvent polarity (e.g., dichloromethane vs. sulfuric acid) and stoichiometric ratios significantly affect regioselectivity and yield. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., fluorine splitting in ¹⁹F NMR) and chemical shifts influenced by electron-withdrawing groups .
  • X-ray Crystallography : Resolves spatial arrangement of substituents, critical for confirming regiochemistry .
  • GC-MS/HPLC : Quantify purity (>95%) and detect side products like dehalogenated derivatives .

Advanced Research Questions

Q. How does the unique substituent arrangement (Br, F, NO₂, CF₃) influence regioselectivity in nucleophilic aromatic substitution (NAS) reactions?

  • Methodological Answer :

  • The trifluoromethyl (-CF₃) and nitro (-NO₂) groups are strong meta-directors, while bromine acts as an ortho/para-director. Computational modeling (DFT calculations) predicts activation barriers for NAS at specific positions .
  • Experimental Validation : React with nucleophiles (e.g., methoxide) under varying conditions. Monitor reaction progress via TLC/LC-MS to identify dominant substitution sites. Reported data show preferential substitution at the para position to bromine due to steric hindrance from -CF₃ .

Q. What computational methods can predict the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. The bromine atom exhibits high electrophilicity, making it reactive in Pd-catalyzed couplings .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on catalytic cycle efficiency. Polar aprotic solvents enhance oxidative addition rates .
  • Case Study : Coupling with arylboronic acids yields biaryl derivatives with potential antimicrobial activity. Optimize ligand choice (e.g., SPhos vs. XPhos) to suppress dehalogenation side reactions .

Q. How can this compound serve as a photoaffinity labeling agent in proteomics studies?

  • Methodological Answer :

  • Design : Incorporate a photoreactive group (e.g., diazirine) into the benzene core. Upon UV irradiation, the compound forms covalent bonds with proximal biomolecules .
  • Application : Use LC-MS/MS to map protein binding sites. The bromine atom aids in isotopic labeling for detection .
  • Validation : Compare binding profiles with nitro-/trifluoromethyl-free analogs to isolate specific interactions .

Q. What strategies mitigate competing side reactions (e.g., denitration or dehalogenation) during functionalization?

  • Methodological Answer :

  • Temperature Control : Maintain sub-50°C to prevent thermal decomposition of nitro groups .
  • Catalyst Selection : Use Pd₂(dba)₃ with chelating ligands (e.g., dppf) to stabilize intermediates in cross-coupling reactions .
  • Protecting Groups : Temporarily mask reactive sites (e.g., silylation of fluorine) before introducing new functionalities .

Comparative Analysis of Structural Analogues

Q. How does this compound compare to 1-Bromo-3-(methylsulfonyl)-5-(trifluoromethyl)benzene in terms of electronic properties and reactivity?

  • Methodological Answer :

  • Electronic Effects : Replace the methylsulfonyl group with nitro to compare Hammett σ values (-NO₂: σ = 1.27; -SO₂Me: σ = 0.93). The nitro group increases electron deficiency, accelerating NAS but reducing stability in basic conditions .
  • Biological Activity : Methylsulfonyl analogs show higher affinity for hydrophobic enzyme pockets, while nitro derivatives exhibit stronger electrophilic reactivity in covalent inhibition .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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1-Bromo-5-fluoro-4-nitro-2-(trifluoromethyl)benzene
Reactant of Route 2
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1-Bromo-5-fluoro-4-nitro-2-(trifluoromethyl)benzene

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